1-butyl-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

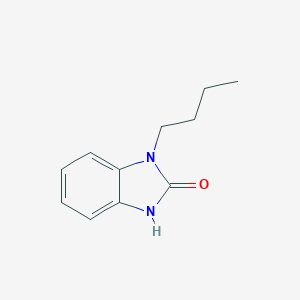

1-Butyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family. This compound is characterized by a benzimidazole core with a butyl group attached to the nitrogen atom at position 1. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole . Another method includes the transformation of benzimidazolium salts or the synthesis from arylureas . These reactions typically require controlled conditions, such as high temperatures and inert atmospheres, to achieve good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. The reactions are conducted in specialized reactors to ensure safety and efficiency. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted benzimidazoles depending on the reagents used.

Applications De Recherche Scientifique

1-Butyl-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

1,3-Dihydro-2H-benzimidazol-2-one: Lacks the butyl group, making it less lipophilic.

1-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a methyl group instead of a butyl group, affecting its solubility and reactivity.

1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with an ethyl group, influencing its biological activity.

Uniqueness: 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its butyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This property can improve its efficacy as a drug candidate compared to its methyl or ethyl analogs.

Activité Biologique

1-butyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their roles as pharmacologically active compounds, exhibiting properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound this compound features a butyl group attached to the nitrogen atom of the benzimidazole ring. This structural modification influences its biological activity by potentially enhancing solubility and interaction with biological targets.

Antimicrobial Activity

A study investigated the antibacterial activity of several 1,3-dihydro-2H-benzimidazol-2-one analogs against both Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this class exhibited significant antibacterial properties. For instance, among the tested compounds, some showed zones of inhibition greater than those of standard antibiotics like ciprofloxacin:

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Control) | 28 | 26 | 21 | 22 |

This data suggests that certain analogs of the compound possess potent antibacterial properties, making them potential candidates for further development in treating bacterial infections .

Antiviral and Antitumor Activity

Benzimidazole derivatives, including those related to this compound, have also been studied for their antiviral and antitumor activities. Research indicates that these compounds can inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines. For example, studies on related benzimidazole derivatives have shown effectiveness against human leukemia cell lines such as HL60 and K562 .

The mechanism behind the biological activity of benzimidazole derivatives often involves interaction with specific molecular targets within pathogens or cancer cells. The presence of functional groups in these compounds plays a crucial role in their pharmacokinetic properties and biological efficacy. Computational studies utilizing Density Functional Theory (DFT) have been employed to analyze the electronic properties and non-covalent interactions in these compounds, providing insights into how structural modifications influence their activity .

Case Studies

Several studies have highlighted the synthesis and evaluation of benzimidazole derivatives:

- Synthesis and Antibacterial Evaluation : A study synthesized novel analogs of 1,3-dihydro-2H-benzimidazol-2-one and evaluated their antibacterial activity against various strains. The results demonstrated that certain compounds exhibited high antibacterial efficacy compared to standard drugs .

- Antiviral Properties : Another investigation focused on the antiviral potential of benzimidazole derivatives, revealing their ability to inhibit viral replication in vitro .

- Antitumor Activity : Research into the antitumor effects showed that specific benzimidazole derivatives could induce apoptosis in cancer cells, presenting a promising avenue for cancer therapy .

Propriétés

IUPAC Name |

3-butyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAMRRQTIRIFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272781 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77557-02-9 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77557-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.